molecular formula C17H14ClF3O3 B1393921 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride CAS No. 1160260-50-3

3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride

Cat. No. B1393921
M. Wt: 358.7 g/mol
InChI Key: KRBRPWFTMAHSBF-UHFFFAOYSA-N
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Description

3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride is a chemical compound with the molecular formula C17H14ClF3O3 and a molecular weight of 358.74 . Its IUPAC name is 3-ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde .


Molecular Structure Analysis

The InChI code for 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride is 1S/C17H15F3O3/c1-2-22-16-9-12(10-21)6-7-15(16)23-11-13-4-3-5-14(8-13)17(18,19)20/h3-10H,2,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Applications in Carbohydrate Chemistry

  • The compound has been utilized in carbohydrate chemistry, specifically as a protecting group in the synthesis of oligosaccharides. It's compatible with a range of protection/deprotection conditions and has been employed in preparing fully functionalized rhamnose acceptors and donors for glycosylation reactions (Pinto, Buiting, & Reimer, 1990).

Synthesis and Characterization

  • Research has been conducted on synthesizing and characterizing benzyl and benzoyl substituted oxime-phosphazenes, where reactions with benzoyl chloride and similar compounds were studied. These reactions have implications for material science and polymer chemistry (Çil, Arslan, & Görgülü, 2006).

Fluorescent Derivatization Reagents

  • The compound has been used to create fluorescent derivatization reagents for hydroxyl and amino compounds. These reagents are useful in thin-layer or high-performance liquid chromatography with fluorescence detection, which has applications in analytical chemistry (Tsuruta & Kazuya, 1987).

Use in Friedel–Crafts Acylation Reactions

  • It has played a role in aromatic electrophilic substitution reactions, such as benzoylation and acetylation, catalyzed by metal triflates in ionic liquids. This is significant in the field of green chemistry (Ross & Xiao, 2002).

In Macroscopic Self-Assembly

  • The compound has been used in synthesizing benzoyl-terminated multiarm hyperbranched polyethers, which demonstrate interesting macroscopic self-assembly properties. This has potential applications in nanotechnology and materials science (Jiang, Wang, Chen, Yu, Wang, & Chen, 2005).

Palladium-Catalyzed Coupling Reactions

Synthesis of Antimicrobial Quinazoline Derivatives

Safety And Hazards

Safety data for 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride suggests that it may be an irritant . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, and eye/face protection should be worn, and it should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3-ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3O3/c1-2-23-15-9-12(16(18)22)6-7-14(15)24-10-11-4-3-5-13(8-11)17(19,20)21/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBRPWFTMAHSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401175898
Record name 3-Ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride

CAS RN

1160260-50-3
Record name 3-Ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160260-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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